Product packaging for cis-3-Hexenyl trans-2-hexenoate(Cat. No.:CAS No. 53398-87-1)

cis-3-Hexenyl trans-2-hexenoate

Cat. No.: B137138
CAS No.: 53398-87-1
M. Wt: 196.29 g/mol
InChI Key: WAZKUHYKUCORDK-SUTBWYPISA-N
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Description

cis-3-Hexenyl trans-2-hexenoate (CAS 53398-87-1) is a high-value ester widely utilized in flavor and fragrance research and development . It is characterized by a complex organoleptic profile, presenting green, grassy notes with fruity, tropical nuances of pear, kiwi, and berry . This compound is a member of the Green Leaf Volatiles (GLVs), a group of C6 compounds emitted by plants as part of their natural defense mechanisms and in response to stressors like mechanical wounding . In research settings, it serves as a key reference material for studying the atmospheric behavior of biogenic volatile organic compounds (BVOCs), particularly its gas-phase oxidation initiated by OH radicals, which influences atmospheric chemistry and secondary organic aerosol (SOA) formation . From an application standpoint, it is employed by researchers to replicate and study fresh, natural aromas in various matrices. Its primary value lies in imparting and enhancing complex green-fruity flavor profiles in food science and perfumery studies . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other commercial use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B137138 cis-3-Hexenyl trans-2-hexenoate CAS No. 53398-87-1

Properties

IUPAC Name

[(Z)-hex-3-enyl] (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5-,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZKUHYKUCORDK-SUTBWYPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018195
Record name Cis-3-Hexenyl Trans-2-Hexenoate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; fruity aroma
Record name 3-Hexenyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

114.00 to 115.00 °C. @ 15.00 mm Hg
Record name cis-3-Hexenyl trans-2-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038280
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 3-Hexenyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.905
Record name 3-Hexenyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53398-87-1
Record name (3Z)-3-Hexen-1-yl (2E)-2-hexenoate
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Record name 3-Hexenyl 2-hexenoate, (3Z,2E)-
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Record name Cis-3-Hexenyl Trans-2-Hexenoate
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Record name 2-Hexenoic acid, (3Z)-3-hexen-1-yl ester, (2E)
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Record name 3-HEXENYL 2-HEXENOATE, (3Z,2E)-
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Record name cis-3-Hexenyl trans-2-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038280
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence, Distribution, and Biosource Identification

Endogenous Production and Biological Locations

Detection in Food Matrices as a Naturally Occurring Compound

The compound, also known by its systematic name (3Z)-3-hexenyl (2E)-2-hexenoate, has also been reported as a trace component in the essential oil of witch hazel leaves (Hamamelis virginiana). nih.govcir-safety.org While witch hazel is not a conventional food item, its extracts are used in some beverages and herbal preparations. The term "trace" indicates that the compound was detected but at a concentration too low to be accurately quantified. cir-safety.org

The following table summarizes the detection of cis-3-Hexenyl trans-2-hexenoate in food-related matrices based on available research findings.

Detection of this compound in Food Matrices

Food MatrixCommon NameScientific NameConcentrationAnalytical MethodReference
Green Tea InfusionBai-Sang Cha TeaCamellia sinensis8.78 ± 2.39 µg/kgHS-SPME-GC-MS nih.gov
Witch Hazel Leaf OilWitch HazelHamamelis virginianaTraceGC-MS nih.govcir-safety.org

Biosynthetic Pathways and Enzymatic Transformations

Precursor Compounds and Upstream Biochemical Routes

The journey to cis-3-Hexenyl trans-2-hexenoate begins with the availability of specific precursor molecules, which are themselves products of broader metabolic routes.

The primary precursor for the biosynthesis of this compound is α-linolenic acid (18:3), a common fatty acid found in plant tissues. nih.gov The metabolism of linolenic acid is the starting point for the production of a variety of C6 volatile compounds, collectively known as green leaf volatiles. researchgate.netnih.gov This pathway, often referred to as the lipoxygenase (LOX) pathway, is a crucial component of plant defense and signaling mechanisms. In response to wounding, the total lipid content of linolenic acid in fruits like strawberries can increase significantly. nih.gov

The initial steps in the conversion of linolenic acid involve a series of enzymatic reactions. First, the enzyme lipoxygenase (LOX) acts on linolenic acid to produce 13-hydroperoxyoctadecatrienoic acid (13-HPOT). nih.gov Subsequently, another enzyme, hydroperoxide lyase (HPL), cleaves 13-HPOT to form cis-3-hexenal (B147320). nih.govwikipedia.org This aldehyde is a key intermediate and is responsible for the characteristic smell of freshly cut grass. wikipedia.org

cis-3-Hexenal can then undergo isomerization to form the more stable trans-2-hexenal (B146799). researchgate.netwikipedia.org This conversion is facilitated by an isomerase enzyme. nih.govnih.gov The production of both cis-3-hexenal and trans-2-hexenal is a rapid response to tissue damage, with detectable levels appearing within minutes. nih.gov For instance, in wounded strawberry fruit, the activity of LOX increases by 25% and HPL activity doubles within 10 minutes of injury, leading to a surge in the biosynthesis of these aldehydes. nih.gov

Enzymatic Esterification and Stereoselective Synthesis in Vivo

The final step in the formation of this compound involves the esterification of a C6 alcohol with a C6 acyl-CoA. The precursor aldehydes, cis-3-hexenal and trans-2-hexenal, are first reduced to their corresponding alcohols, cis-3-hexenol and trans-2-hexenol, by alcohol dehydrogenases or aldo/keto reductases. nih.gov

Specifically, cis-3-hexenol is then esterified with trans-2-hexenoyl-CoA to produce this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme belonging to the BAHD acyltransferase family. nih.gov These enzymes are responsible for the synthesis of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers.

Metabolic Fate and In Vivo Degradation Mechanisms

Once formed, this compound, like other volatile esters, is not static. It can be subject to further metabolic processes within the plant. While specific degradation pathways for this particular ester are not extensively detailed in current literature, it is understood that esters can be hydrolyzed back to their constituent alcohol and carboxylic acid by esterase enzymes. These components can then be further metabolized through various pathways. For instance, the resulting alcohols can be oxidized, and the fatty acid components can be broken down through beta-oxidation. The volatile nature of the compound also means that a significant portion is released into the atmosphere, contributing to the plant's scent profile.

Genetic and Molecular Regulation of Biosynthetic Enzymes and Pathways

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of genes encoding the key enzymes in the LOX pathway, such as lipoxygenase and hydroperoxide lyase, is often induced by wounding and herbivory. nih.gov This induction leads to the rapid production of the aldehyde precursors.

Similarly, the expression of alcohol acyltransferase genes is also regulated, often showing developmental and tissue-specific patterns that correlate with fruit ripening and aroma production. Research has shown that the expression of specific AAT genes is upregulated during periods of active ester synthesis. The study of the promoters and transcription factors that control these genes is an active area of research, aiming to understand how plants orchestrate the complex blend of volatile compounds they produce.

Chemical Reactivity, Atmospheric Chemistry, and Environmental Fate

Gas-Phase Oxidation Reactions

Gas-phase oxidation is the principal degradation pathway for cis-3-Hexenyl trans-2-hexenoate in the atmosphere. The main oxidants involved are ozone (O₃) and the hydroxyl radical (OH).

The reaction of this compound with ozone, known as ozonolysis, is a significant atmospheric removal process. The rate of this reaction has been experimentally determined. A recent study using a relative kinetic method reported a gas-phase reaction rate coefficient of (22.5 ± 2.5) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for the ozonolysis of cis-3-hexenyl cis-3-hexenoate at (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. nih.gov For a series of cis-3-hexenyl esters, the ozonolysis rate coefficients were found to be in the order of 10⁻¹⁶, indicating that under certain conditions, ozonolysis can be the primary removal pathway. acs.org

The general mechanism for the ozonolysis of alkenes, including this compound, starts with the addition of ozone to the carbon-carbon double bond. researchgate.net

The initial step in the ozonolysis of this compound is the electrophilic addition of an ozone molecule to the C=C double bond, forming an unstable primary ozonide, also known as a 1,2,3-trioxolane. acs.org This primary ozonide is highly energetic and rapidly decomposes. researchgate.net

The decomposition of the primary ozonide cleaves the carbon-carbon and an oxygen-oxygen bond, yielding a carbonyl compound and a carbonyl oxide, commonly referred to as a Criegee intermediate or Criegee biradical. researchgate.netacs.org These biradicals are highly reactive species that can undergo various subsequent reactions, significantly influencing the composition of atmospheric secondary organic aerosols (SOA).

The Criegee biradicals can recombine with the initially formed carbonyl compounds to produce a more stable secondary ozonide (1,2,4-trioxolane). researchgate.net The formation of these secondary ozonides represents one of the potential reaction pathways for the Criegee intermediate.

The reaction with ozone is a significant sink for this compound in the atmosphere. acs.org The atmospheric lifetime of this compound with respect to ozonolysis can be estimated using the measured rate coefficients. For some cis-3-hexenyl esters, ozonolysis can become the dominant sink process under specific atmospheric conditions. acs.orgacs.org The products of these reactions, including aldehydes and potentially secondary organic aerosols, have implications for air quality.

The reaction with the hydroxyl radical (OH) is another crucial degradation pathway for this compound in the gas phase. A 2024 study determined the gas-phase reaction rate coefficient for the OH radical-initiated oxidation of cis-3-hexenyl cis-3-hexenoate to be (10.58 ± 1.40) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This high reactivity is attributed to the presence of two double bonds in the molecule. nih.gov The study also provided the first experimental determination of OH rate coefficients for a series of other cis-3-hexenyl esters. nih.gov

The reaction mechanism involves the addition of the OH radical to the double bonds or abstraction of a hydrogen atom from the ester. These initial reactions lead to the formation of various degradation products, which can contribute to the formation of ozone and secondary organic aerosols in the troposphere. The atmospheric decomposition of a similar compound, cis-3-hexenyl acetate (B1210297), through OH radical and ozone-initiated oxidation has been shown to produce irritants like aldehydes and organic acids. acs.org

The following table summarizes the experimentally determined gas-phase reaction rate coefficients for cis-3-hexenyl cis-3-hexenoate with O₃ and OH radicals.

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (mbar)Reference
cis-3-Hexenyl cis-3-hexenoateO₃(22.5 ± 2.5) x 10⁻¹⁷298 ± 21000 ± 10 nih.gov
cis-3-Hexenyl cis-3-hexenoateOH(10.58 ± 1.40) x 10⁻¹¹298 ± 21000 ± 10 researchgate.net

Hydroxyl Radical (OH) Initiated Reactions

Determination of Gas-Phase Rate Coefficients

There is no available data in the scientific literature for the experimentally determined or theoretically calculated gas-phase rate coefficients for the reaction of this compound with major atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

For context, research has been conducted on other related compounds. For instance, studies on a series of cis-3-hexenyl esters have reported rate coefficients for their reactions with OH radicals and ozone. nih.govacs.orgresearchgate.netresearchgate.net One such related compound, cis-3-hexenyl cis-3-hexenoate, has a reported reaction rate coefficient with OH radicals of (10.58 ± 1.40) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and with ozone of (22.5 ± 2.5) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net However, these values are not transferable to this compound due to structural differences.

Impact on Atmospheric Photo-oxidant Formation

No research was found that investigates the specific impact of this compound on the formation of atmospheric photo-oxidants like ozone. Such an assessment would rely on the kinetic data which is currently unavailable.

Contribution to Secondary Organic Aerosol (SOA) Formation

There are no published studies on the potential of this compound to form Secondary Organic Aerosols (SOA). Investigations into SOA formation from green leaf volatiles have typically focused on precursors like cis-3-hexenol and cis-3-hexenyl acetate, examining their SOA yields and the chemical nature of the resulting aerosol particles. nih.govcopernicus.org Without dedicated chamber studies for this compound, its contribution to SOA remains unquantified.

Theoretical Computational Studies of Reaction Dynamics (e.g., Density Functional Theory (DFT), Multichannel RRKM Theory)

No theoretical computational studies focusing on the reaction dynamics of this compound with atmospheric oxidants were identified. While methods such as Density Functional Theory (DFT) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory have been employed to explore the ozonolysis mechanisms of related compounds like cis-3-hexenyl acetate and trans-2-hexenyl acetate, similar computational analyses for this compound are not present in the available literature. researchgate.net

Environmental Persistence and Atmospheric Lifetime Modeling

The environmental persistence and atmospheric lifetime of a volatile organic compound are calculated based on its reaction rates with key atmospheric oxidants. Given the absence of gas-phase rate coefficients for this compound, no modeling studies or estimations of its atmospheric lifetime have been published. For comparison, atmospheric lifetimes have been calculated for other cis-3-hexenyl esters for which kinetic data are available. nih.govresearchgate.net

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the analysis of volatile compounds like cis-3-Hexenyl trans-2-hexenoate. These methods separate the complex mixture of volatiles, allowing for the individual identification and quantification of each component.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for the separation of this ester from other volatile organic compounds (VOCs) within a sample, followed by its identification based on its unique mass spectrum. foodb.ca The gas chromatograph separates compounds based on their boiling points and affinity for the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a specific fragmentation pattern or "fingerprint" for each compound.

Research on the volatile profiles of various food and beverage products frequently reports the identification of a wide array of esters, including hexenyl hexenoate isomers. For example, studies on the aroma composition of wines and olive oils have utilized GC-MS to create a comprehensive profile of the volatile compounds present, which often includes various C6-alcohols and their corresponding esters. nih.govmdpi.com

A predicted GC-MS spectrum for this compound would show characteristic fragment ions that are used for its identification. The table below illustrates the kind of data that would be generated in a typical GC-MS analysis for this compound.

PropertyValue
Compound NameThis compound
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight198.29 g/mol
Retention Time (min)Varies based on GC column and conditions
Key Mass Fragments (m/z)Predicted fragments would include the molecular ion and characteristic daughter ions resulting from the ester structure.

This table is for illustrative purposes, as exact retention times and fragment intensities depend on the specific analytical conditions.

To enhance the detection of volatile compounds like this compound from a sample matrix, Headspace Solid-Phase Microextraction (HS-SPME) is often coupled with GC-MS. nih.govnih.gov This sample preparation technique involves exposing a solid-phase microextraction fiber to the headspace (the gas phase above the sample) in a sealed vial. The volatile compounds, including the target ester, adsorb onto the fiber, which is then directly inserted into the GC injector for analysis. This method is highly effective for concentrating volatiles and minimizing interference from the sample matrix.

The application of HS-SPME-GC-MS has been instrumental in creating detailed volatile fingerprints of various products. The following table provides an example of the types of volatile esters that can be identified alongside this compound in a complex sample like fruit or tea.

CompoundTypical Odor Description
cis-3-Hexenyl acetate (B1210297)Green, leafy
Hexyl acetateFruity, pear-like
This compoundFruity, pear, green
Ethyl hexanoate (B1226103)Fruity, pineapple-like
Methyl salicylateMinty, wintergreen

While GC-MS is excellent for identification, Gas Chromatography-Flame Ionization Detection (GC-FID) is often the preferred method for accurate quantification of volatile compounds. nih.gov In GC-FID, after the compounds are separated by the GC column, they are burned in a hydrogen-air flame. This process produces ions that generate a current proportional to the amount of the compound being eluted.

The quantification of this compound using GC-FID would require the use of a certified reference standard to create a calibration curve. Although direct studies quantifying this specific ester using GC-FID are not abundant in the provided results, the methodology is well-established for similar compounds. For example, the quantification of cis-3-hexen-1-ol (B126655), a related C6 alcohol, in green tea has been performed using GC-FID, demonstrating the applicability of this technique for compounds within this class. nih.govresearchgate.net

A typical setup for GC-FID analysis would involve the following parameters:

ParameterTypical Setting
GC System Agilent, Shimadzu, or equivalent
Column e.g., DB-WAX, HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 250 - 300 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature ramp (e.g., 40°C hold, then ramp to 240°C)

Spectroscopic Identification and Structural Elucidation Methods (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum provides a unique "molecular fingerprint" of the compound.

In the context of this compound, FTIR can be used to confirm the presence of key functional groups such as the ester carbonyl group (C=O), the carbon-carbon double bonds (C=C) in both the hexenyl and hexenoate moieties, and the C-O single bonds. A recent study utilized in-situ long-path FTIR spectroscopy to monitor the gas-phase reactions of a series of cis-3-hexenyl esters with OH radicals. acs.org This research provided valuable kinetic data and demonstrated the utility of FTIR in studying the atmospheric chemistry of these volatile compounds. The study reported rate coefficients for several cis-3-hexenyl esters, which helps in understanding their atmospheric lifetime and impact. acs.org

Advanced Mass Spectrometry Approaches (e.g., Proton Transfer Reaction Quadrupole-Ion Trap Mass Spectrometry (PTR-QiToF-MS))

Advanced mass spectrometry techniques offer enhanced sensitivity and the ability to perform real-time analysis of volatile compounds. Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique that is particularly well-suited for the online monitoring of VOCs. youtube.com In PTR-MS, hydronium ions (H₃O⁺) are used to ionize the target molecules through proton transfer reactions. This "soft" ionization minimizes fragmentation, which simplifies the resulting mass spectra.

When coupled with a Quadrupole-ion Trap (QiT) and a Time-of-Flight (ToF) mass analyzer (PTR-QiToF-MS), the technique provides high mass resolution and the capability for MS/MS experiments. nih.gov This allows for the differentiation of isomeric and isobaric compounds, which is a significant advantage when analyzing complex mixtures containing various esters with similar molecular weights. While direct application on this compound is not detailed in the provided search results, the principles of PTR-QiToF-MS are highly relevant for its analysis, especially for distinguishing it from its isomers, such as cis-3-hexenyl cis-2-hexenoate or trans-3-hexenyl trans-2-hexenoate. The ability to trap ions and perform collision-induced dissociation (CID) provides structural information that can aid in the unambiguous identification of the compound. nih.govnih.gov

Chemometric and Multivariate Data Analysis for Volatile Compound Fingerprinting

The large and complex datasets generated by chromatographic techniques, especially GC-MS, often require the use of chemometrics and multivariate data analysis for interpretation. researchgate.net These statistical methods can be used to create a "volatile compound fingerprint" of a sample and to identify the key compounds that differentiate between different sample groups.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly applied to the volatile profiles of food and beverage products. mdpi.comnewswise.com PCA is an unsupervised method that reduces the dimensionality of the data and reveals the main sources of variation. PLS-DA is a supervised method that is used to build a model to discriminate between predefined classes of samples.

In the context of analyzing samples containing this compound, chemometrics can be used to:

Differentiate between fruit cultivars based on their volatile ester profiles. mdpi.com

Monitor changes in the volatile composition during fermentation or processing. nih.gov

Identify marker compounds that are characteristic of a particular origin or quality.

The following table illustrates how data from GC-MS analysis of different samples can be structured for chemometric analysis.

Sample IDPeak Area (Hexyl acetate)Peak Area (cis-3-Hexenyl acetate)Peak Area (this compound)...Sample Group
Sample 11500080005000...Group A
Sample 21650082005100...Group A
Sample 31200095006200...Group B
Sample 41250097006300...Group B

This data matrix can then be subjected to multivariate statistical analysis to identify the compounds that contribute most to the differences between Group A and Group B.

Specialized Techniques for Biological Interaction Studies (e.g., Gas Chromatography-Electroantennographic Detection (GC-EAD))

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used to identify biologically active volatile compounds that elicit a response in insect antennae. This method combines the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector. While a specific GC-EAD study for this compound was not found, this technique is crucial in studying the ecological role of green leaf volatiles in plant-insect interactions. It helps to pinpoint the specific compounds in a complex mixture that are perceived by insects and may influence their behavior, such as host plant selection or attraction to herbivores.

Biological and Ecological Functions of Cis 3 Hexenyl Trans 2 Hexenoate

Role in Plant Physiology and Defense Mechanisms

Plants respond to environmental stressors, such as mechanical damage from herbivores or pathogenic attack, by releasing a bouquet of volatile organic compounds, with GLVs being among the first and most prominent. These molecules are not merely byproducts of injury but active participants in the plant's defense system.

Induction of Stress Responses and Defense Pathways

The C6-aldehydes and C6-alcohols that constitute cis-3-Hexenyl trans-2-hexenoate are well-documented inducers of plant defense responses. When a plant is wounded, a rapid cascade of biochemical reactions is initiated. C6 aldehydes like trans-2-hexenal (B146799) are known to be highly reactive and can trigger the expression of various defense-related genes in plants such as Arabidopsis. researchgate.netnih.gov This response can prime the plant, as well as neighboring plants that detect the airborne signals, for a quicker and more robust defense against future attacks. nih.gov

However, the effectiveness of different GLVs can be species-dependent. For instance, in Citrus, trans-2-hexenal was found to induce a broader range of defense genes compared to cis-3-hexenol. researchgate.net Conversely, the ester cis-3-hexenyl acetate (B1210297) was reported to be ineffective at triggering defense responses in maize. researchgate.net The specific activity of this compound in these signaling pathways is not yet fully elucidated and remains an area for future research.

Influence on Phytoalexin Accumulation (e.g., Resveratrol)

Phytoalexins are antimicrobial compounds synthesized by plants in response to infection or stress. The influence of GLVs on their production is complex. Wounding itself can stimulate the production of phytoalexins. researchgate.net In studies on grape leaf discs, pretreatment with the GLV cis-3-hexenol was found to inhibit the accumulation of the phytoalexin resveratrol (B1683913), both on its own and after induction by UV-C light. researchgate.net Trans-2-hexenal alone did not show a direct effect on the resveratrol synthesis pathway, though it is suggested it might prepare the plant to respond more sensitively to other stress signals. researchgate.net The direct impact of this compound on phytoalexin accumulation has not been specifically detailed in available research.

Post-Harvest Preservation Strategies Utilizing GLVs

The ability of GLVs to induce defense responses and inhibit fungal growth has led to research into their potential use in preserving harvested crops. The aldehydes trans-2-hexenal and cis-3-hexenal (B147320) have shown promise as post-harvest treatments for strawberries, effectively reducing infection rates by gray mold (Botrytis cinerea). nih.gov These volatiles appear to activate the fruit's own defense mechanisms. The transformation of more reactive aldehydes into less toxic alcohols and esters is a key detoxification process within plant cells, suggesting that esters could play a role in mediating these protective effects over a longer duration. mdpi.com The application of sugar-ester edible coatings is also being explored as a method to extend the shelf-life of produce like tomatoes, indicating a potential application area for compounds like this compound. researchgate.net

Interspecies Chemical Communication and Ecological Interactions

The release of GLVs creates a chemical "cloud" around a plant that can be perceived by other organisms, leading to complex ecological interactions that span multiple trophic levels.

Plant-Insect Interactions: Chemoattraction and Repellency (e.g., Pheromonal Components, Host Plant Volatiles)

GLVs are crucial mediators of plant-insect interactions. The C6-alcohol cis-3-hexenol is a well-studied example, acting as a double-edged sword in plant defense. It can directly repel or deter some herbivores, signaling that the plant is damaged and potentially a poor food source. nih.govresearchgate.net Simultaneously, it can act as an attractant for the natural enemies of those herbivores, such as parasitic wasps. nih.govresearchgate.net This phenomenon is a form of "indirect defense," where the plant recruits allies to deal with its attackers.

Esters derived from these alcohols, like cis-3-hexenyl acetate, also play a significant role. This ester has been shown to attract the parasitic wasp Cotesia glomerata, a natural enemy of Pieris rapae caterpillars. researchgate.net Many herbivorous insects exhibit distinct electrophysiological responses to a range of GLVs, including alcohols, aldehydes, and esters, indicating their ability to perceive these compounds as important environmental cues. nih.gov While this compound is known for its fruity, pear-like aroma, its specific functions as a chemoattractant, repellent, or pheromonal component in defined insect-plant systems are not yet widely documented in scientific literature. foodb.ca

Mechanisms of Olfactory Perception in Insects

Insects detect GLVs using sophisticated olfactory systems housed primarily in their antennae. These systems are composed of olfactory sensory neurons (OSNs) that express specific olfactory receptors (ORs) or ionotropic receptors (IRs). nih.gov These receptors are tuned to recognize particular volatile molecules or chemical classes.

When a volatile compound like a GLV enters the insect's sensillum, it binds to a receptor, triggering an electrical signal. This signal is then processed in the insect's brain, leading to a behavioral response, such as attraction or repulsion. nih.gov The insect olfactory system is highly sensitive and can distinguish between different components of a plant's volatile blend, allowing it to make critical decisions about where to feed, lay eggs, or find a mate. The system can even be modulated by prior exposure to certain odors, enhancing its ability to respond to changing environmental cues. nih.gov While the general mechanisms are understood, the specific receptors and neural pathways involved in the perception of this compound by different insect species have yet to be identified.

Molecular Docking and Site-Directed Mutagenesis Studies of Protein-Ligand Interactions

To understand the precise interactions between odorants and olfactory proteins at a molecular level, researchers employ techniques such as molecular docking and site-directed mutagenesis. nih.govijbs.comnih.gov Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or protein, providing insights into the binding energy and the specific amino acid residues involved in the interaction. ijbs.commdpi.com Site-directed mutagenesis, on the other hand, is an experimental technique used to intentionally change specific amino acids in a protein's sequence to assess their contribution to ligand binding and protein function. nih.gov

Contribution to Organoleptic Properties and Sensory Perception

Flavor Chemistry and Aroma Determinants in Food Products

This compound is a significant contributor to the flavor and aroma of various food products. foodb.cathegoodscentscompany.com Its organoleptic profile is characterized by fruity, green, and pear-like notes. foodb.cathegoodscentscompany.com This compound is used in the food industry as a flavoring agent to impart or enhance these specific sensory characteristics. thegoodscentscompany.com

The perception of flavor is a complex interplay of taste and smell (aroma), with volatile organic compounds (VOCs) like this compound playing a predominant role in the aroma component. nih.govresearchgate.netmdpi.com While a food product may contain hundreds of different VOCs, only a subset of these are responsible for its characteristic flavor. researchgate.netmdpi.com The specific contribution of this compound can be seen in its application in various fruit and beverage flavors.

Table 2: Organoleptic Properties and Applications of this compound

Property Description Reference(s)
Odor Type Green, grassy, fruity, tropical, pear, kiwi, berry, artichoke thegoodscentscompany.com
Taste Description Fruity, green, kiwi, pear, tropical, herbal, asparagus, artichoke, tea thegoodscentscompany.com
Flavor Profile Fruity pear-like topnote with a tea-like taste thegoodscentscompany.com
Applications Used in baked goods, beverages, chewing gum, and other food products thegoodscentscompany.com

Structure-Activity Relationships in Olfactory Receptors

The perception of an odorant is determined by its interaction with specific olfactory receptors (ORs) in the nose. The structure of the odorant molecule is a key determinant of which ORs it will activate and, consequently, the perceived smell. Structure-activity relationship (SAR) studies in olfaction aim to understand how the chemical structure of a molecule relates to its olfactory perception.

For green leaf volatiles (GLVs), subtle changes in their chemical structure can lead to significant differences in their perceived aroma. For instance, a study on the orthonasal perception of six different GLVs found that hexanal, (E)-2-hexenal, and (Z)-3-hexen-1-yl formate (B1220265) were classified as "green," while (Z)-3-hexen-1-yl hexanoate (B1226103) and (Z)-3-hexen-1-yl 3-methylbutyrate were perceived as more "floral". acs.org (Z)-3-hexen-1-yl acetate fell between these two categories. acs.org This demonstrates that both the alcohol and the acid moiety of the ester contribute to the final perceived aroma.

Insect olfactory receptors are ligand-gated ion channels, and the variability in the amino acid residues forming their binding pockets is thought to be responsible for the diverse range of chemicals they can detect. ijbs.comnih.gov While specific SAR studies for this compound are limited, the general principles suggest that its specific combination of a cis-3-hexenol backbone and a trans-2-hexenoate moiety is responsible for its characteristic fruity and green aroma profile.

Broader Biological Effects and Neurophysiological Studies (e.g., Studies on PTSD-like Phenotypes in Rodents using GLV mixtures)

Green leaf volatiles, as a class of compounds, have been shown to have neurophysiological effects in mammals. Research has explored the impact of inhaling these compounds on stress and anxiety-related behaviors. One notable study investigated the effects of a mixture of cis-3-hexenol and trans-2-hexenal, the precursor alcohol and a related aldehyde to this compound, on a rat model of post-traumatic stress disorder (PTSD). oup.com

The study found that daily exposure to this "green odor" mixture facilitated fear extinction and prevented the development of PTSD-like symptoms in the rats. oup.com The conditioned rats that were not exposed to the green odor mixture exhibited sustained anxiety, an enhanced startle response, hypervigilance, and depression-like behavior. oup.com In contrast, the daily presentation of the green odor mixture reduced these behavioral and endocrinal responses associated with PTSD. oup.com These findings suggest that certain green leaf volatiles may have therapeutic potential in mitigating the effects of traumatic stress. Rodent models of PTSD are crucial for studying the neurobiological underpinnings of the disorder and for testing potential new treatments. nih.govnih.govresearchgate.netmdpi.com These models often involve exposing animals to stressors and then assessing their behavioral and physiological responses. nih.govnih.govmdpi.com The study on the green odor mixture highlights the potential for olfactory stimuli to modulate stress-related brain circuits. oup.comnih.gov

Advanced Synthetic Strategies and Biotechnological Production

Stereoselective Chemical Synthesis and Isomer Production for Research

The precise arrangement of atoms, or stereochemistry, in cis-3-Hexenyl trans-2-hexenoate is crucial for its characteristic aroma. Chemical synthesis, therefore, requires methods that can control the geometry of the double bonds in both the alcohol and acid parts of the molecule.

The synthesis fundamentally involves an esterification reaction between cis-3-hexen-1-ol (B126655) and trans-2-hexenoic acid. The challenge lies in preparing these precursors with the correct isomeric purity and then coupling them without inducing isomerization.

Synthesis of Precursors:

cis-3-Hexen-1-ol: The cis double bond is often introduced using a Wittig reaction . This reaction involves treating an aldehyde with a phosphorus ylide. To favor the formation of the cis (or Z) alkene, a non-stabilized ylide is typically used under salt-free conditions. The reaction starts with the synthesis of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an appropriate alkyl halide, which is then deprotonated with a strong base like n-butyllithium to form the ylide.

trans-2-Hexenoic acid: The trans double bond in the α,β-unsaturated acid can be prepared through various methods, including the Knoevenagel or Doebner condensation.

Esterification and Isomer Control:

Once the precursors are obtained, they are combined in an esterification reaction. To preserve the sensitive double bonds, mild reaction conditions are essential. The Steglich esterification is a suitable method, as it proceeds at room temperature and can accommodate sensitive substrates. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the formation of the ester bond. The DCC activates the carboxylic acid, and DMAP acts as an acyl transfer agent, minimizing side reactions and preserving the stereochemistry of the reactants.

For research purposes, the synthesis of different isomers is necessary to understand structure-activity relationships. By choosing the corresponding geometric isomers of the alcohol and acid precursors (e.g., trans-3-hexenol and cis-2-hexenoic acid), other isomeric forms of the final ester can be produced and studied. The ability to selectively synthesize these isomers is critical for investigating their unique organoleptic properties and biological activities.

Reaction TypeReagents/ConditionsPurposeStereochemical Outcome
Wittig Reaction Non-stabilized ylide, salt-free conditionsSynthesis of the alkene in cis-3-hexen-1-olFavors cis (Z) isomer
Steglich Esterification DCC, DMAP, room temperatureCoupling of alcohol and carboxylic acidPreserves existing stereochemistry of precursors
Isomerization Acid or heat catalysisConversion between cis and trans isomers for researchCan be used to generate the thermodynamically more stable trans isomer from a cis starting material

Enzymatic Synthesis and Biocatalysis for Sustainable Production

Enzymatic synthesis, or biocatalysis, presents a "green" alternative to traditional chemical methods for producing flavor esters like this compound. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions.

The Role of Lipases:

Lipases (EC 3.1.1.3) are highly efficient biocatalysts that, in nature, hydrolyze fats. However, in environments with low water content, they can effectively catalyze the reverse reaction: ester synthesis. Lipases are valued for their:

High Specificity: They exhibit chemo-, regio-, and enantioselectivity, which leads to purer products with fewer side reactions.

Mild Reaction Conditions: Enzymatic reactions typically occur at moderate temperatures and pressures, reducing energy consumption and the risk of thermal degradation or isomerization of the product.

Sustainability: As biological catalysts, enzymes are biodegradable and align with the principles of green chemistry. Products from enzymatic synthesis can often be labeled as "natural," which is a significant advantage in the food and cosmetic industries.

Process and Optimization:

The enzymatic synthesis of this compound involves the direct esterification of cis-3-hexen-1-ol and trans-2-hexenoic acid. To enhance the efficiency, stability, and reusability of the enzyme, lipases are often immobilized on a solid support. This immobilization facilitates easy separation of the catalyst from the reaction mixture, simplifying purification and reducing costs.

Key parameters are optimized to maximize the yield and reaction rate, including:

Enzyme Source: Lipases from various microbial sources, such as Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Aspergillus niger, are commonly used.

Solvent System: The reaction is often carried out in non-aqueous organic solvents (e.g., hexane) or in a solvent-free system where one of the reactants is used in excess. This minimizes water activity, shifting the reaction equilibrium towards ester synthesis rather than hydrolysis.

Temperature and pH: Optimal temperature and pH are maintained to ensure maximum enzyme activity and stability.

Substrate Molar Ratio: The ratio of alcohol to acid is adjusted to drive the reaction towards completion.

Advantages of Biocatalysis for Sustainable Production

Feature Description Benefit
High Selectivity Enzymes catalyze specific reactions with high precision. Higher product purity, fewer byproducts, and reduced downstream processing.
Mild Conditions Reactions are run at or near ambient temperature and pressure. Lower energy consumption and preservation of thermally sensitive compounds.
"Natural" Labeling Products can be marketed as natural. Meets consumer demand for clean-label products.
Reduced Waste High conversion rates and catalyst reusability minimize waste streams. Environmentally friendly and cost-effective in the long term.

| Safety | Avoids the use of harsh or toxic chemical reagents and catalysts. | Safer for operators and the environment. |

Genetic Engineering Approaches for Enhanced Yield and Specificity in Biosynthesis

Genetic engineering offers powerful tools to enhance the production of specific flavor esters like this compound in both plants and microbial systems. By manipulating the key genes in the biosynthetic pathway, it is possible to increase the yield of the target compound and improve the specificity of its formation.

Key Genetic Targets for Engineering:

The primary targets for genetic modification are the genes encoding the enzymes of the lipoxygenase (LOX) pathway. The goal is to channel metabolic precursors towards the synthesis of the desired ester. Strategies include:

Overexpression of Alcohol Acyltransferase (AAT): The AAT enzyme catalyzes the final and often rate-limiting step in ester formation. Overexpressing the specific AAT gene responsible for producing hexenyl esters can significantly increase the conversion of available alcohols and acyl-CoAs into the final product. Studies in apricot and apple have shown that overexpressing certain AAT genes leads to a notable increase in the production of C6 esters, including hexenyl acetate (B1210297).

Modulating Precursor Supply: The availability of the alcohol (cis-3-hexenol) and the acyl-CoA (trans-2-hexenoyl-CoA) is critical. Genetic engineering can be used to:

Increase the activity of enzymes upstream in the pathway, such as lipoxygenase (LOX) and hydroperoxide lyase (HPL), to boost the production of C6 aldehyde and alcohol precursors.

Enhance the synthesis of specific fatty acid precursors. For example, overexpressing desaturase enzymes can increase the pool of linolenic acid available to the LOX pathway.

Knocking Down Competing Pathways: Metabolic pathways can compete for the same substrates. By using gene-silencing techniques (like RNA interference) or gene-editing tools like CRISPR-Cas9, it's possible to reduce or eliminate the activity of enzymes that divert precursors away from the desired ester synthesis pathway.

Host Organisms for Genetic Engineering:

Plants: Directly modifying the crop plant (e.g., tomato, strawberry) can enhance the flavor profile of the fruit itself. Modern tools like CRISPR-Cas9 allow for precise editing of the plant's genome to achieve these goals with high efficiency.

Microorganisms: Engineering industrial microbes like Saccharomyces cerevisiae (yeast) to produce these esters is a highly attractive strategy for large-scale production. The entire plant biosynthetic pathway can be reconstituted in yeast, which can then produce the "natural" flavor compound through fermentation. This approach offers advantages in terms of process control, scalability, and raw material costs.

Research Findings and Future Prospects:

Research has demonstrated the feasibility of these approaches. For instance, overexpressing AAT genes in various fruits has successfully increased the levels of corresponding esters. Similarly, metabolic engineering in yeast has led to the successful production of a variety of flavor esters. The challenge in producing a specific, complex ester like this compound lies in the coordinated expression of multiple genes and the efficient supply of both the specific C6 alcohol and the C6 acyl-CoA precursor. Future research will likely focus on fine-tuning these engineered pathways and using advanced synthetic biology tools to create highly efficient microbial cell factories for on-demand production of high-value flavor and fragrance compounds.

Genetic StrategyTarget Gene/PathwayDesired Outcome
Overexpression Alcohol Acyltransferase (AAT)Increased conversion of precursors to the final ester.
Pathway Enhancement Lipoxygenase (LOX), Hydroperoxide Lyase (HPL)Increased supply of C6 alcohol precursor.
Precursor Engineering Fatty Acid DesaturasesIncreased availability of linoleic/linolenic acid.
Gene Editing (CRISPR) Competing pathway genesReduced diversion of substrates to unwanted byproducts.

Emerging Research Areas and Future Directions

Integrated Multi-Omics Approaches for Holistic Understanding

A holistic understanding of the biological significance of cis-3-Hexenyl trans-2-hexenoate is increasingly reliant on the integration of multiple "omics" disciplines, including metabolomics, volatilomics, and transcriptomics.

Metabolomics and Volatilomics: These fields focus on the comprehensive analysis of metabolites and volatile organic compounds (VOCs), respectively. In the context of this compound, these approaches are crucial for identifying and quantifying its presence in complex biological systems. For instance, studies on green tea infusions have utilized headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to detect and quantify volatile aroma compounds, including this compound. nih.gov This allows researchers to correlate its abundance with specific cultivars and processing technologies, providing insights into its role in flavor determination. nih.gov Similarly, the volatile fractions of plants like Hamamelis virginiana (witch hazel) have been analyzed using GC-MS to identify numerous compounds, with this compound being detected in trace amounts in the leaves. researchgate.netcir-safety.org

In a metabolomics study on cultured human Tenon's fibroblasts, this compound was identified as one of the upregulated metabolites in cells treated with ranibizumab, a drug used in ocular therapies. researchgate.netnih.gov This finding, generated through ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), suggests a potential role for the compound in cellular metabolic responses to pharmaceuticals, although its specific function in this context remains to be fully elucidated. researchgate.netnih.gov

Transcriptomics: While direct transcriptomic studies focusing solely on this compound are not yet prevalent, this approach holds significant potential. By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal which genes are expressed in response to the presence of this compound. This could elucidate the enzymatic pathways involved in its biosynthesis and degradation, as well as its influence on gene regulation within an organism. Integrating transcriptomic data with metabolomic and volatilomic profiles would provide a powerful, multi-layered view of the compound's biological impact.

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool for predicting the behavior and impact of chemical compounds in various environments.

Chemical Ecology: In chemical ecology, models can predict how this compound functions as a semiochemical, influencing interactions between organisms. While specific predictive models for this compound's role in insect attraction or plant defense are still developing, the framework for such research exists. For example, understanding the blend of volatile compounds, including this compound, that attract parasitic wasps to herbivore-damaged plants could be enhanced through computational models that predict the most effective volatile ratios. thegoodscentscompany.com

Biotechnological Applications in Agricultural Science and Flavor Industry Research

The unique properties of this compound present opportunities for biotechnological applications in both agriculture and the flavor and fragrance industry.

Agricultural Science: The role of related compounds, like cis-3-hexenyl acetate (B1210297), as green leaf volatiles (GLVs) involved in plant defense signaling is well-established. nih.gov While specific research on this compound in this context is less common, its structural similarity suggests potential applications. Biotechnological approaches could focus on genetically engineering crops to modulate the emission of this and other GLVs to enhance their natural resistance to pests or to attract beneficial insects. The use of cis-3-hexenyl hexanoate (B1226103) in agricultural chemical compositions is an area of emerging interest. sinofoodsupply.com

Flavor Industry Research: this compound is recognized for its fruity, pear-like aroma and tea-like flavor. thegoodscentscompany.com It is used as a flavoring agent in various food products. google.com Biotechnological production methods offer a promising alternative to chemical synthesis for producing "natural" flavor compounds. This could involve using microbial fermentation or enzymatic processes to synthesize this compound. Research into the enzymatic pathways of flavor formation in plants like green tea can inform the development of these biotechnological routes. nih.govoup.com The Flavor and Extract Manufacturers Association (FEMA) has designated related compounds as Generally Recognized as Safe (GRAS), paving the way for their use in food. femaflavor.orgfemaflavor.org

Interdisciplinary Research in Chemical Ecology, Neuroethology, and Environmental Science

The study of this compound benefits significantly from an interdisciplinary approach that combines chemical ecology, neuroethology, and environmental science.

Chemical Ecology and Neuroethology: Chemical ecology investigates the role of chemicals in mediating interactions between living organisms. Neuroethology studies the neural basis of animal behavior. The intersection of these fields is critical for understanding how the scent of this compound is detected by an organism, processed by its nervous system, and results in a specific behavior, such as foraging or oviposition in insects. While research has focused on the attraction of parasitic wasps to blends of host-induced plant volatiles, future studies could specifically isolate the neuroethological response to this compound. thegoodscentscompany.com

Environmental Science: The emission of this compound from biogenic sources, such as plants, and its subsequent reactions in the atmosphere are of interest to environmental scientists. acs.orgresearchgate.net Interdisciplinary research is needed to connect the ecological drivers of its emission (e.g., plant stress) with its atmospheric fate and potential environmental impacts, such as the formation of secondary organic aerosols. acs.orgnih.gov This requires collaboration between plant biologists, atmospheric chemists, and environmental modelers.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cis-3-Hexenyl trans-2-hexenoate?

  • Methodological Answer : Synthesis typically involves enzymatic esterification or chemical catalysis. For example, lipase-mediated esterification of cis-3-hexenol with trans-2-hexenoic acid under controlled temperature (25–40°C) and solvent-free conditions optimizes yield . Chemical synthesis may use acid catalysts (e.g., sulfuric acid) in anhydrous environments, followed by purification via fractional distillation (boiling point: ~264°C at atmospheric pressure) . Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify double-bond configurations (δ 5.3–5.8 ppm for olefinic protons) and ester carbonyl signals (δ 170–175 ppm) .
  • IR : Ester C=O stretching (1740–1720 cm1^{-1}) and alkene C-H bending (980–960 cm1^{-1}) confirm functional groups .
  • MS : Electron ionization (EI-MS) fragments at m/z 196 (molecular ion) and m/z 99 (base peak from α-cleavage) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources, and under inert gas (e.g., nitrogen) to prevent oxidation .
  • PPE : Use nitrile gloves, ANSI-approved goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Collect in halogen-free containers for incineration by certified waste management services .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined and optimized during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralcel OD-H column with hexane:isopropanol (95:5) mobile phase; retention times differentiate (Z,E) and (E,Z) isomers .
  • Enzymatic Resolution : Employ immobilized Candida antarctica lipase B (CAL-B) to selectively hydrolyze undesired stereoisomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (e.g., TD-DFT) to validate enantiomeric excess (ee) >98% .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from JECFA, PubChem, and FAO using PRISMA guidelines to identify confounding variables (e.g., solvent choice, assay type) .
  • Dose-Response Studies : Conduct in vitro assays (e.g., Arabidopsis thaliana defense gene expression) across concentrations (0.1–100 µM) to establish EC50_{50} values .
  • Statistical Validation : Apply ANOVA with Tukey’s post-hoc test to compare bioactivity across studies, accounting for batch variability .

Q. What methodologies assess the environmental stability and ecological impact of this compound?

  • Methodological Answer :

  • Hydrolysis Kinetics : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via HPLC-MS (LOQ: 0.1 ppb) .
  • Aquatic Toxicity : Follow OECD 202 guidelines using Daphnia magna; calculate 48-h LC50_{50} and NOEC (No Observed Effect Concentration) .
  • Soil Half-Life : Use 14C^{14}C-labeled compound in microcosms; quantify mineralization via scintillation counting .

Q. How can computational modeling predict this compound’s role in plant signaling pathways?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with jasmonate receptors) using AutoDock Vina; validate with site-directed mutagenesis .
  • Transcriptomics : Perform RNA-seq on treated plant tissues; apply Gene Ontology (GO) enrichment analysis to identify upregulated defense genes .

Data Contradiction Analysis

Q. How to address discrepancies in reported volatility and solubility data for this compound?

  • Methodological Answer :

  • Standardized Measurements : Use dynamic headspace-GC (DH-GC) for volatility (e.g., 0.903 g/cm³ at 25°C) and shake-flask method for solubility in ethanol/water .
  • Interlaboratory Comparison : Collaborate via platforms like LGC Standards to harmonize protocols and reduce instrumental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.